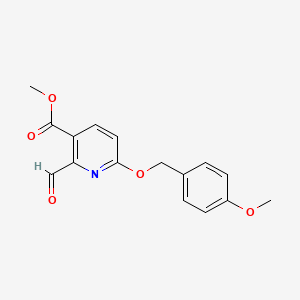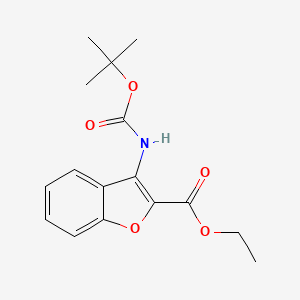![molecular formula C12H15N3 B11789491 (S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)
(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(1-Ciclopentil-1H-benzo[d]imidazol-2-il)etanamina es un compuesto quiral que pertenece a la clase de derivados de benzimidazol. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-1-(1-Ciclopentil-1H-benzo[d]imidazol-2-il)etanamina generalmente implica los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un ácido carboxílico adecuado o su derivado en condiciones ácidas.
Introducción del grupo ciclopentil: El grupo ciclopentil se puede introducir mediante reacciones de ciclopropanación utilizando reactivos como diazometano o bromuro de ciclopentil.
Resolución quiral: El paso final implica la resolución de la mezcla racémica para obtener el enantiómero (S). Esto se puede hacer utilizando cromatografía quiral o formando sales diastereoméricas con un ácido quiral.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-1-(1-Ciclopentil-1H-benzo[d]imidazol-2-il)etanamina implicaría la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactivos rentables, la optimización de las condiciones de reacción para obtener mayores rendimientos y el empleo de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de benzimidazol, utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar en el anillo de benzimidazol o en la cadena lateral etanamina utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en el anillo de benzimidazol, utilizando reactivos como haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores.
Sustitución: Haluros de alquilo, cloruros de acilo y otros electrófilos.
Principales productos formados
Oxidación: Derivados oxidados del anillo de benzimidazol.
Reducción: Derivados reducidos del anillo de benzimidazol o de la cadena lateral etanamina.
Sustitución: Derivados de benzimidazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades infecciosas y cáncer.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de (S)-1-(1-Ciclopentil-1H-benzo[d]imidazol-2-il)etanamina implica su interacción con objetivos moleculares específicos. Estos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a diversas respuestas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de benzimidazol: Compuestos como albendazol y mebendazol, que se utilizan como agentes antiparasitarios.
Derivados de ciclopentil: Compuestos como la ciclopentilamina, que se utiliza como bloque de construcción en la síntesis orgánica.
Singularidad
(S)-1-(1-Ciclopentil-1H-benzo[d]imidazol-2-il)etanamina es único debido a su combinación específica de un núcleo de benzimidazol con un grupo ciclopentil y una cadena lateral etanamina quiral. Esta estructura única puede conferir actividades biológicas distintas y potencial terapéutico en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
(1S)-1-(1-cyclopropylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-8(13)12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,8-9H,6-7,13H2,1H3/t8-/m0/s1 |
Clave InChI |
DFZPFBGBEIMAOL-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C1=NC2=CC=CC=C2N1C3CC3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
